molecular formula C22H19N5O3S2 B14970697 1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B14970697
M. Wt: 465.6 g/mol
InChI Key: VOQHQRKXOPHYJG-UHFFFAOYSA-N
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Description

1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps, including the formation of the benzothiazole ring, the pyrimidine ring, and the subsequent coupling of these moieties. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-({[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

Molecular Formula

C22H19N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C22H19N5O3S2/c1-13-8-9-16-17(10-13)32-21(25-16)26-18(28)12-31-22-23-11-15(20(30)27(22)2)19(29)24-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,24,29)(H,25,26,28)

InChI Key

VOQHQRKXOPHYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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